
2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16BrN3O3S and its molecular weight is 410.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity against various biological targets
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biological processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The specific pathways affected would depend on the nature of the target and the structure of the compound.
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular level . The specific effects would depend on the nature of the target and the structure of the compound.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Biological Activity
The compound 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | 2-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzenesulfonamide |
Molecular Formula | C16H16BrN3O3S |
CAS Number | 2034300-01-9 |
Anti-inflammatory Activity
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on benzenesulfonamides have shown inhibition of carrageenan-induced rat paw edema, with some derivatives achieving up to 94.69% inhibition at specific time intervals . This suggests that the compound may modulate inflammatory pathways effectively.
Antimicrobial Activity
The antimicrobial properties of benzenesulfonamide derivatives have been extensively studied. In vitro evaluations revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) against various pathogens. For example:
Pathogen | Compound | MIC (mg/mL) |
---|---|---|
E. coli | 4d | 6.72 |
S. aureus | 4h | 6.63 |
P. aeruginosa | 4a | 6.67 |
C. albicans | 4e | 6.63 |
These findings highlight the potential of the compound in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of sulfonamide derivatives has also been investigated. Compounds structurally related to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies indicate that certain derivatives can downregulate key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), thereby reducing tumor growth .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory and microbial pathways.
- Receptor Interaction: It could interact with specific receptors or proteins in cancer cells, modulating their activity.
- Cell Signaling Pathways: The compound might influence signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several case studies have explored the efficacy of sulfonamide derivatives in clinical and preclinical settings:
- A study on a related compound demonstrated significant reduction in tumor size in xenograft models when treated with the sulfonamide derivative.
- Another investigation reported enhanced antimicrobial activity against multidrug-resistant strains when combined with conventional antibiotics.
Properties
IUPAC Name |
2-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3S/c17-13-4-1-2-5-14(13)24(22,23)19-11-12-7-8-18-15(10-12)20-9-3-6-16(20)21/h1-2,4-5,7-8,10,19H,3,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYFMOKZFNUIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.